- Biosourced Janus Molecules as Silica Coupling Agents in Elastomer Composites for Tires with Lower Environmental Impact, ACS Sustainable Chemistry & Engineering, 2023, 11(7), 2713-2726
Cas no 930-87-0 (1,2,5-Trimethylpyrrole)
1,2,5-Trimethylpyrrole Chemical and Physical Properties
Names and Identifiers
-
- 1,2,5-Trimethylpyrrole
- 1.2.5-Trimethylpyrrole
- C7H11N
- NSC 81220
- 1,2,5-Trimethyl-1H-pyrrole (ACI)
- Pyrrole, 1,2,5-trimethyl- (6CI, 7CI, 8CI)
- 930-87-0
- 1,2,5-TRIMEHYLPYRROLE
- 1,2,5-Trimethylpyrrole, 99%
- Pyrrole, 1,2,5-trimethyl
- MFCD00003090
- PYRROLE, 1,2,5-TRIMETHYL-
- NSC81220
- AS-78356
- T1939
- 1,2,5-Trimethyl-1H-pyrrole #
- 7K4P5HS0RP
- EN300-21742
- InChI=1/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H
- 1,2,5-Trimethyl-1H-pyrrole
- DTXSID20239239
- NS00042220
- 1H-Pyrrole, 1,2,5-trimethyl-
- UNII-7K4P5HS0RP
- SY048165
- D92550
- SCHEMBL254079
- CHEBI:184439
- CS-0239671
- NSC-81220
- AKOS000101244
- Q63396362
- pyrrole, 1,2,5 trimethyl-
- EINECS 213-225-6
-
- MDL: MFCD00003090
- Inchi: 1S/C7H11N/c1-6-4-5-7(2)8(6)3/h4-5H,1-3H3
- InChI Key: YRABRACUKBOTKB-UHFFFAOYSA-N
- SMILES: C1=C(C)N(C)C(C)=C1
Computed Properties
- Exact Mass: 109.08900
- Monoisotopic Mass: 109.089149
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 8
- Rotatable Bond Count: 0
- Complexity: 70.5
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 4.9
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 1.5
Experimental Properties
- Color/Form: Not determined
- Density: 0.807 g/mL at 25 °C(lit.)
- Melting Point: 1.5°C (estimate)
- Boiling Point: 173 °C(lit.)
- Flash Point: Fahrenheit: 125.6 ° f
Celsius: 52 ° c - Refractive Index: n20/D 1.498(lit.)
- Solubility: Slightly soluble (2.2 g/l) (25 º C),
- Water Partition Coefficient: Slightly soluble in water (2.2 g/L at 25°C).
- PSA: 4.93000
- LogP: 1.64190
- Solubility: Not determined
- Vapor Pressure: 1.7±0.3 mmHg at 25°C
1,2,5-Trimethylpyrrole Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H226-H315-H319
- Warning Statement: P210-P233-P240-P241+P242+P243-P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313-P370+P378-P403+P235-P501
- Hazardous Material transportation number:UN 1993 3/PG 3
- WGK Germany:3
- Hazard Category Code: 10-36/37/38
- Safety Instruction: S16-S26-S36
-
Hazardous Material Identification:
- HazardClass:3.2
- PackingGroup:III
- Safety Term:3.2
- Packing Group:III
- Risk Phrases:R10
- Storage Condition:4° CStore…,-4℃Store…Better
1,2,5-Trimethylpyrrole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1,2,5-Trimethylpyrrole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | T80306-5G |
1,2,5-Trimethylpyrrole |
930-87-0 | 5g |
¥453.51 | 2023-11-12 | ||
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161834-1ml |
1,2,5-Trimethylpyrrole |
930-87-0 | >98.0%(GC) | 1ml |
¥133.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T161834-5ml |
1,2,5-Trimethylpyrrole |
930-87-0 | >98.0%(GC) | 5ml |
¥453.90 | 2023-08-31 | |
| TRC | T898540-100mg |
1,2,5-Trimethylpyrrole |
930-87-0 | 100mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T898540-500mg |
1,2,5-Trimethylpyrrole |
930-87-0 | 500mg |
$ 65.00 | 2022-06-02 | ||
| TRC | T898540-1g |
1,2,5-Trimethylpyrrole |
930-87-0 | 1g |
$ 80.00 | 2022-06-02 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1939-5ML |
1,2,5-Trimethylpyrrole |
930-87-0 | >98.0%(GC) | 5ml |
¥430.00 | 2024-04-15 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | T1939-25ML |
1,2,5-Trimethylpyrrole |
930-87-0 | >98.0%(GC) | 25ml |
¥1340.00 | 2024-04-15 | |
| eNovation Chemicals LLC | D106586-5g |
1,2,5-TRIMETHYLPYRROLE |
930-87-0 | 97% | 5g |
$180 | 2024-05-23 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | T1939-25ml |
1,2,5-Trimethylpyrrole |
930-87-0 | 98.0%(GC) | 25ml |
¥1340.0 | 2022-06-10 |
1,2,5-Trimethylpyrrole Production Method
Production Method 1
Production Method 2
- 1,1'-Spirobis(cyclopenta-[4,5-c]pyrroles), United States, , ,
Production Method 3
- Acceptorless Dehydrogenative Coupling Using Ammonia: Direct Synthesis of N-Heteroaromatics from Diols Catalyzed by Ruthenium, Journal of the American Chemical Society, 2018, 140(38), 11931-11934
Production Method 4
- Reactions of "Cp2Ti:CH2" sources with acid anhydrides and imides, Journal of Organic Chemistry, 1985, 50(13), 2316-23
Production Method 5
Production Method 6
1.2 Solvents: Tetrahydrofuran ; 22 h, 65 °C
1.3 Reagents: p-Toluenesulfonic acid Solvents: Tetrahydrofuran ; 1 h, rt
- A convenient one-pot synthesis of polysubstituted pyrroles from N-protected succinimides, Tetrahedron Letters, 2014, 55(15), 2523-2526
Production Method 7
1.2 Solvents: Dimethyl sulfoxide
- Formation of 1,2- and 1,2,5-substituted pyrroles from an (η5-pyrrolyl)-transition metal complex, Journal of Organometallic Chemistry, 1987, 326(1),
Production Method 8
- Rates of tritium exchange in a series of N-phenyl substituted pyrroles, Journal of the Chemical Society, 1992, (2), 295-8
Production Method 9
- Twin annulation of naphthalene via a 1,5-naphthodiyne synthon. New syntheses of chrysene and dibenzo[b,k]chrysene, Journal of Organic Chemistry, 1983, 48(10), 1682-5
Production Method 10
- Carboxamide and thiocarboxamide, Federal Republic of Germany, , ,
Production Method 11
- N-Alkylation of indole and pyrroles in dimethyl sulfoxide, Journal of the Chemical Society, 1973, (5), 499-500
1,2,5-Trimethylpyrrole Raw materials
- Hexane-2,5-diol
- 2,5-Dimethylfuran
- Rhenium, [(2,3,4,5-η)-2,5-dimethyl-1H-pyrrol-1-yl]dihydrobis(triphenylphosphine)- (9CI)
- N-Methylsuccinimide
- Methylmagnesium Chloride (3M in THF)
- hexane-2,5-dione
- Titanium, bis(η5-2,4-cyclopentadien-1-yl)(2,2-dimethyl-1,3-propanediyl)-
1,2,5-Trimethylpyrrole Preparation Products
1,2,5-Trimethylpyrrole Suppliers
1,2,5-Trimethylpyrrole Related Literature
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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4. An amorphous lanthanum–iridium solid solution with an open structure for efficient water splitting†Wei Sun,Chenglong Ma,Xinlong Tian,Jianjun Liao,Ji Yang,Chengjun Ge,Weiwei Huang J. Mater. Chem. A, 2020,8, 12518-12525
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5. An integrated chip for immunofluorescence and its application to analyze lysosomal storage disordersJie Shen,Ying Zhou,Tu Lu,Junya Peng,Zhixiang Lin,Yuhong Pang,Li Yu Lab Chip, 2012,12, 317-324
Additional information on 1,2,5-Trimethylpyrrole
1,2,5-Trimethylpyrrole: A Comprehensive Overview
CAS No. 930-87-0, commonly referred to as 1,2,5-trimethylpyrrole, is a heterocyclic organic compound that has garnered significant attention in various scientific and industrial domains. This compound belongs to the pyrrole family, which is a five-membered aromatic ring containing one nitrogen atom and four carbon atoms. The presence of three methyl groups at positions 1, 2, and 5 of the pyrrole ring imparts unique chemical properties to this compound, making it a subject of interest in both academic research and commercial applications.
The structure of 1,2,5-trimethylpyrrole is characterized by its conjugated π-system, which contributes to its stability and reactivity. The molecule exhibits a planar geometry due to the aromaticity of the pyrrole ring. This planarity is crucial for its ability to participate in various chemical reactions, including electrophilic substitution and condensation reactions. Recent studies have highlighted the potential of this compound in the synthesis of advanced materials such as conductive polymers and coordination complexes.
In terms of physical properties, 1,2,5-trimethylpyrrole is typically a yellowish liquid with a boiling point around 160°C under standard conditions. Its solubility in organic solvents like dichloromethane and THF makes it suitable for use in organic synthesis reactions. The compound is also known for its moderate stability under ambient conditions; however, it can undergo oxidation or decomposition under harsh conditions such as high temperatures or exposure to strong oxidizing agents.
The synthesis of 1,2,5-trimethylpyrrole can be achieved through several methods. One common approach involves the cyclocondensation of aldehydes or ketones with ammonia or ammonium salts in the presence of appropriate catalysts. Another method utilizes the oxidation of pyrrolidine derivatives to form the pyrrole ring followed by alkylation to introduce methyl groups at specific positions. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yields.
1,2,5-trimethylpyrrole finds applications in diverse fields due to its versatile chemical properties. In the pharmaceutical industry, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic applications. For instance, derivatives of this compound have been explored for their anti-inflammatory and antioxidant properties. In materials science, it is used as a precursor for synthesizing conductive polymers and metalloporphyrins with applications in electronics and catalysis.
The electronic properties of 1,2,5-trimethylpyrrole make it an attractive candidate for use in organic electronics. Its ability to form stable charge transfer complexes with various acceptor molecules has been leveraged in the development of organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs). Recent research has focused on enhancing the electronic performance of these devices by modifying the substituents on the pyrrole ring or incorporating this compound into polymer backbones.
In addition to its role in materials science and electronics, 1,2,5-trimethylpyrrole has shown promise in catalysis applications. It can act as a ligand in transition metal complexes, facilitating catalytic processes such as hydrogenation and cross-coupling reactions. The steric bulk introduced by the methyl groups enhances the stability and selectivity of these catalysts under challenging reaction conditions.
The environmental impact of 1,2,5-trimethylpyrrole has also been a topic of interest among researchers. Studies have investigated its biodegradation pathways under aerobic and anaerobic conditions to assess its potential risks to aquatic ecosystems. Results indicate that while the compound can degrade under certain environmental conditions, further research is needed to fully understand its long-term ecological effects.
In conclusion,
CAS No.
930-87-0
, or
1
,
2
,
5
-trimethylpyrrole
, stands out as a versatile compound with wide-ranging applications across multiple disciplines.
Its unique chemical properties,
combined with recent advancements in synthesis methods,
make it an invaluable tool for researchers and industries alike.
As ongoing studies continue to uncover new potential uses,
this compound is poised to play an even more significant role in shaping future innovations.
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